molecular formula C16H17N3O4S B4034963 METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4034963
M. Wt: 347.4 g/mol
InChI Key: HMAXIJLAFUTFSW-UHFFFAOYSA-N
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Description

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is 347.09397721 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Acyl Cyanides : Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is used in the synthesis of acyl cyanides. This process involves the reaction of imidazole carboxylic acids with diethyl phosphorocyanidate to yield crystalline imidazole-4-carbonyl cyanides (Nagra, Shaw, & Robinson, 1985).

  • Microwave Irradiation Reactions : The compound also plays a role in reactions under microwave irradiation, leading to the formation of thiazolidin-4-ones and thiazolin-2,4-diones (Al-Zaydi, 2010).

  • Synthesis of Pyridothienopyrimidines : It is utilized in the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through Thorpe-Ziegler reactions. This process explores the influence of various factors like solvent and temperature on reaction outcomes (Medvedeva et al., 2010).

  • Annulation Strategy for Thiophenes : The compound is a key ingredient in the synthesis of tetrasubstituted thiophenes, demonstrating its versatility in organic synthesis (Sahu et al., 2015).

Structural and Chemical Properties

  • Analysis of Structural Properties : Studies on related compounds help understand the barrier to rotation in chemical structures, providing insights into the molecular dynamics of such compounds (Karlsen et al., 2002).

  • Chirality Assignment of Carboxylic Acids : Research on phenylacetylenes bearing amino groups, related to this compound, aids in the chirality assignment of carboxylic acids, demonstrating its application in stereochemical analysis (Yashima et al., 1997).

Applications in Polymerization and Catalysis

  • Anionic Polymerization : The compound is relevant in studies focusing on anionic polymerization, especially in the development of novel metal-free initiators for polymerization processes (Baskaran & Müller, 2000).

  • Synthesis of Antifungal Agents : It plays a role in the synthesis of novel antifungal agents, showcasing its potential in pharmaceutical research and drug development (Sangshetti et al., 2014).

  • Radioligand Synthesis for PET Imaging : The compound's derivatives are used in the synthesis of radioligands for PET imaging, particularly for studying the serotonin transporter in neuropsychiatric research (Tarkiainen et al., 2001).

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-9-11(16(22)23-4)14(24-12(9)15(21)19(2)3)18-13(20)10-6-5-7-17-8-10/h5-8H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAXIJLAFUTFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

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